Indium oxide

Overview

Description

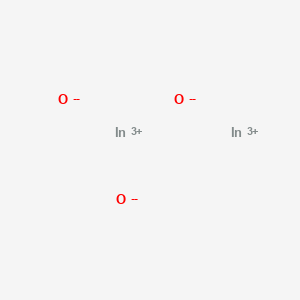

Indium Oxide (In2O3) is a yellow-colored powder with a molecular weight of 277.64 . It is a stable ceramic-like material, insoluble in water, and volatizes at 850°C . It is widely utilized as a n-type semiconductor, used in integrated circuits as a resistive element . It finds applications in batteries and as a part of some stain formulations .

Synthesis Analysis

Indium Oxide can be synthesized by various methods such as sol-gel, solvothermal/hydrothermal, co-precipitation, thermal evaporation, and solid-state reaction . Direct formation of crystalline nanomaterials from precursor solutions was observed for In(OH)3, InOOH, and cubic c-In2O3, while formation of hexagonal h-In2O3 requires thermal decomposition of InOOH .Molecular Structure Analysis

Indium Oxide has various atomic structures at the 2D limit featuring different stoichiometry, including 2D InO and 2D In2O3 . An unexplored 2D structure of indium oxide is found to be a planar hexagonal monolayer of h-In2O3 . The structural analysis gives a small variation in the bond lengths of cubic, orthorhombic, and trigonal structures .Chemical Reactions Analysis

The synthesis of any indium oxide phase involves maneuvering in a complex matrix of process parameters, and some phases are only obtained through controlled phase transformations . The in situ X-ray scattering data reveal new phase transformations from In(OH)3 to InOOH, and from InOOH to c-In2O3 .Physical And Chemical Properties Analysis

Indium Oxide is a highly insoluble thermally stable Indium source suitable for glass, optic, and ceramic applications . It possesses excellent visible transparency, metal-like electrical conductivity, and infrared reflectance properties . The structural analysis gives a small variation in the bond lengths of cubic, orthorhombic, and trigonal structures .Scientific Research Applications

Oxidation and Surface Speciation

Indium oxide and its oxides are crucial in electronics, particularly in transparent conducting electrodes and electrocatalytic applications. Research by Detweiler et al. (2016) explored the surface speciation of indium exposed to atmospheric oxidants, revealing important insights about the oxidation process and the speciation of indium surfaces when exposed to water and oxygen (Detweiler et al., 2016).

Structural and Optical Properties in Thin Films

Lau et al. (2015) studied indium oxide thin films, focusing on the impact of different precursor concentrations on their physical properties. Their findings are significant for understanding indium oxide's applications in optoelectronics due to its high transparency and wide band gap (Lau et al., 2015).

Atomic Layer Deposition for Transparent Conducting Oxide Films

Elam et al. (2006) presented a novel method for depositing indium oxide thin films via atomic layer deposition. This technique is crucial for creating transparent conducting oxides used in optoelectronic devices, flat-panel displays, and photovoltaics (Elam et al., 2006).

Application in Gas Sensors

Research by Du et al. (2007) demonstrated the use of indium oxide nanotubes in room-temperature NH3 gas sensors, highlighting In2O3's potential in toxic-gas detectors, solar cells, and LEDs due to its high electrical conductivity and transparency (Du et al., 2007).

Terahertz and Infrared Spectroscopy

Komandin et al. (2020) investigated the dielectric response function of indium oxide thin films, focusing on the effect of free carriers on their optical characteristics in the terahertz frequency range. This study is important for the application of In2O3 in terahertz optoelectronics devices (Komandin et al., 2020).

Surface Oxide Removal and Re-oxidation

Furuyama et al. (2018) evaluated hydrogen radical treatment for indium surface oxide removal, providing insights into the re-oxidation behavior of indium, which is significant for its applications in sealing, bonding, and soldering (Furuyama et al., 2018).

Synthesis of Indium Oxide Nanocrystals

Selishcheva et al. (2012) explored a novel non-injection synthesis route for indium oxide nanocrystals, relevant for applications in solar cells, sensors, and optoelectronic devices (Selishcheva et al., 2012).

Perovskite Solar Cells

Qin et al. (2016) applied low-temperature solution-processed indium oxide nanocrystalline film as an electron selective layer in perovskitesolar cells. Their work demonstrated the use of In2O3 for enhancing solar cell efficiency, exploiting its high mobility and transmittance (Qin et al., 2016).

Life Cycle Assessment in Solar Cells

Espinosa et al. (2012) conducted a life cycle assessment of flexible polymer solar cells where indium tin oxide was replaced by other materials. This study is crucial for understanding the environmental impact of avoiding ITO in solar cells, providing insights into sustainable alternatives (Espinosa et al., 2012).

Growth and Electrical Properties

Shimada et al. (1988) focused on the growth of pure and tin-doped indium oxide crystals and their electrical properties. Their research contributes to understanding the semiconductor properties of In2O3 and its applications in conductive coatings and heat reflection filters (Shimada et al., 1988).

Materials Physics of Orthorhombic In2O3

Walsh and Scanlon (2013) investigated the polymorphism of indium oxide, particularly focusing on the orthorhombic phase. Their work is key to advancing the understanding of the materials physics of In2O3 and its potential applications in optoelectronic devices (Walsh & Scanlon, 2013).

Safety And Hazards

Future Directions

Indium Oxide-based catalysts received tremendous research interest due to the excellent methanol selectivity with appreciable CO2 conversion . The future perspectives on the applications of indium(III) complexes are therefore suggested . The present review is helpful for researchers to have an explicit version of the research status of In2O3-based catalysts for CO2 hydrogenation to methanol and the design direction of next-generation catalysts .

properties

IUPAC Name |

indium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXISJQVUVHSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2O3 | |

| Record name | indium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893857 | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |

| Record name | Indium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Indium oxide | |

CAS RN |

1312-43-2, 12672-71-8 | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide (In2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diindium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OO9KME22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)